N,N-Bis(2-chloroethyl)-o-methylbenzylamine
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Overview
Description
N,N-Bis(2-chloroethyl)-o-methylbenzylamine: is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, which is further connected to an o-methylbenzyl group. The unique structure of this compound makes it a valuable reagent in synthetic chemistry and a potential therapeutic agent in medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-o-methylbenzylamine typically involves the reaction of o-methylbenzylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
o-Methylbenzylamine+2(2-chloroethyl chloride)→this compound+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-chloroethyl)-o-methylbenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloroethyl groups to ethyl groups.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N,N-Bis(2-ethyl)-o-methylbenzylamine.
Substitution: N,N-Bis(2-aminoethyl)-o-methylbenzylamine or N,N-Bis(2-mercaptoethyl)-o-methylbenzylamine.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-o-methylbenzylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical tool to study cellular processes.
Medicine: Explored as a potential chemotherapeutic agent due to its alkylating properties.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-o-methylbenzylamine involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl groups form covalent bonds with nucleophilic atoms such as nitrogen or oxygen in DNA, proteins, and other macromolecules. This alkylation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s molecular targets include DNA, RNA, and various enzymes involved in cellular metabolism.
Comparison with Similar Compounds
N,N-Bis(2-chloroethyl)-o-methylbenzylamine can be compared with other similar compounds, such as:
N,N-Bis(2-chloroethyl)amine: A simpler analog without the o-methylbenzyl group.
N,N-Bis(2-chloroethyl)-N-methylamine: Similar structure but with a methyl group instead of the o-methylbenzyl group.
N,N-Bis(2-chloroethyl)-N-phenylamine: Contains a phenyl group instead of the o-methylbenzyl group.
Uniqueness: The presence of the o-methylbenzyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for selective biological interactions, making it distinct from its analogs.
Properties
CAS No. |
30377-48-1 |
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Molecular Formula |
C12H17Cl2N |
Molecular Weight |
246.17 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[(2-methylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H17Cl2N/c1-11-4-2-3-5-12(11)10-15(8-6-13)9-7-14/h2-5H,6-10H2,1H3 |
InChI Key |
ZTVWBPHEDHURJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN(CCCl)CCCl |
Origin of Product |
United States |
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